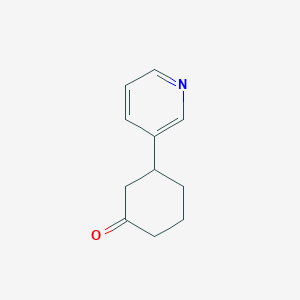




|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[CH2:12][CH2:11][CH2:10][C:9](=[O:13])[CH:8]=2)[CH:2]=1>CCO.[Rh]>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]2[CH2:12][CH2:11][CH2:10][C:9](=[O:13])[CH2:8]2)[CH:2]=1
|




|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
while stirring at rt
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture was filtered through a short column of Celite®
|
|
Type
|
WASH
|
|
Details
|
eluting copiously with EtOAc
|
|
Type
|
CONCENTRATION
|
|
Details
|
the combined organics were concentrated in vacuo
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC(=CC=C1)C1CC(CCC1)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |